![molecular formula C10H16Cl2N2 B13471086 (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes a cyclopropylmethyl group and a pyridin-2-ylmethyl group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyridine-2-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropyl(4-methylpyridin-2-yl)methyl)amine dihydrochloride: Similar structure but with a methyl group at the 4-position of the pyridine ring.
(2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride: Contains a methyl group at the 2-position of the pyridine ring and a propyl group.
Uniqueness
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of cyclopropylmethyl and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
The compound (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a derivative of pyridin-2-yl-methylamine, which has been investigated for its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves reductive amination processes. The general method includes the reaction of cyclopropylmethylamine with a pyridin-2-yl aldehyde in the presence of reducing agents such as sodium cyanoborohydride in a suitable solvent like ethanol or methanol .
Research indicates that compounds similar to (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine may function as inhibitors of specific enzymes or receptors, potentially impacting neurotransmitter systems. For instance, derivatives have shown activity against lysine-specific demethylase 1 (LSD1), which is implicated in various cancers .
Pharmacological Properties
- Antidepressant and Analgesic Effects : Pyridin-2-yl-methylamine derivatives are noted for their antidepressant and analgesic properties, suggesting that (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine could exhibit similar effects .
- CNS Penetration : The compound is predicted to have favorable blood-brain barrier (BBB) permeability, enhancing its potential as a central nervous system (CNS) therapeutic agent .
- Inhibition of Cytochrome P450 Enzymes : It may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
Properties
Molecular Formula |
C10H16Cl2N2 |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)8-11-7-9-4-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H |
InChI Key |
AFTBDXDCQXZEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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